Cas no 253688-62-9 (HYDROXY DESMETHYL BOSENTAN)

HYDROXY DESMETHYL BOSENTAN structure
HYDROXY DESMETHYL BOSENTAN structure
商品名:HYDROXY DESMETHYL BOSENTAN
CAS番号:253688-62-9
MF:C26H27N5O7S
メガワット:553.58700
CID:854420
PubChem ID:6426757

HYDROXY DESMETHYL BOSENTAN 化学的及び物理的性質

名前と識別子

    • HYDROXY DESMETHYL BOSENTAN
    • N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide
    • CHEMBL3928609
    • DTXSID401105865
    • CS-0112253
    • 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)[2,2a(2)-bipyrimidin]-4-yl]benzenesulfonamide
    • 4-(2-HYDROXY-1,1-DIMETHYLETHYL)-N-(6-(2-HYDROXYETHOXY)-5-(2-HYDROXYPHENOXY)(2,2'-BIPYRIMIDIN)-4-YL)BENZENESULFONAMIDE
    • 253688-62-9
    • Hydroxy-demethoxybosentan
    • HM5MDJ6EBL
    • HY-135390
    • AKOS040733398
    • UNII-HM5MDJ6EBL
    • Benzenesulfonamide, 4-(2-hydroxy-1,1-dimethylethyl)-N-(6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)(2,2'-bipyrimidin)-4-yl)-
    • Ro 64-1056
    • J-015962
    • SCHEMBL7787105
    • インチ: InChI=1S/C26H27N5O7S/c1-26(2,16-33)17-8-10-18(11-9-17)39(35,36)31-22-21(38-20-7-4-3-6-19(20)34)25(37-15-14-32)30-24(29-22)23-27-12-5-13-28-23/h3-13,32-34H,14-16H2,1-2H3,(H,29,30,31)
    • InChIKey: JXXCMZWROOURSZ-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4O

計算された属性

  • せいみつぶんしりょう: 553.163119g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.3
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 12
  • 回転可能化学結合数: 11
  • どういたいしつりょう: 553.163119g/mol
  • 単一同位体質量: 553.163119g/mol
  • 水素結合トポロジー分子極性表面積: 185Ų
  • 重原子数: 39
  • 複雑さ: 846
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • PSA: 185.26000
  • LogP: 4.02710

HYDROXY DESMETHYL BOSENTAN 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-491283-1 mg
Hydroxy Desmethyl Bosentan-d4,
253688-62-9
1mg
¥4,061.00 2023-07-11
TRC
H938000-2mg
Hydroxy Desmethyl Bosentan
253688-62-9
2mg
$414.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-207742-1 mg
Hydroxy Desmethyl Bosentan,
253688-62-9
1mg
¥3,234.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-207742-1mg
Hydroxy Desmethyl Bosentan,
253688-62-9
1mg
¥3234.00 2023-09-05
TRC
H938000-5mg
Hydroxy Desmethyl Bosentan
253688-62-9
5mg
$953.00 2023-05-18
1PlusChem
1P007NUO-1mg
Hydroxy Desmethyl Bosentan
253688-62-9 ≥90%
1mg
$276.00 2024-05-20
1PlusChem
1P007NUO-5mg
Hydroxy Desmethyl Bosentan
253688-62-9 ≥90%
5mg
$1127.00 2024-05-20
A2B Chem LLC
AD56704-5mg
Hydroxy Desmethyl Bosentan
253688-62-9 ≥90%
5mg
$857.00 2024-04-20
A2B Chem LLC
AD56704-1mg
Hydroxy Desmethyl Bosentan
253688-62-9 ≥90%
1mg
$195.00 2024-04-20
TRC
H938000-10mg
Hydroxy Desmethyl Bosentan
253688-62-9
10mg
$1774.00 2023-05-18

HYDROXY DESMETHYL BOSENTAN 関連文献

HYDROXY DESMETHYL BOSENTANに関する追加情報

HYDROXY DESMETHYL BOSENTAN: A Comprehensive Overview

The compound with CAS No. 253688-62-9, commonly referred to as HYDROXY DESMETHYL BOSENTAN, is a significant molecule in the field of pharmaceutical chemistry. This compound has garnered attention due to its potential applications in drug development and its unique chemical properties. In this article, we will delve into the structure, synthesis, and biological activities of HYDROXY DESMETHYL BOSENTAN, while also exploring its implications in contemporary research.

HYDROXY DESMETHYL BOSENTAN is a derivative of bosentan, a well-known endothelin receptor antagonist. The modification involves the removal of a methyl group and the introduction of a hydroxyl group, which alters the compound's pharmacokinetic and pharmacodynamic profiles. This structural modification has been shown to enhance certain therapeutic properties while potentially reducing side effects. Recent studies have highlighted the importance of such structural tweaks in optimizing drug efficacy and safety.

The synthesis of HYDROXY DESMETHYL BOSENTAN involves a series of intricate organic reactions. Researchers have employed various methodologies, including nucleophilic substitution and oxidation reactions, to achieve the desired product. These methods have been refined over time to improve yield and purity, ensuring that the compound meets rigorous quality standards for preclinical and clinical testing.

One of the most promising aspects of HYDROXY DESMETHYL BOSENTAN is its potential in treating cardiovascular diseases. Endothelin receptor antagonists like bosentan are already used in managing conditions such as pulmonary hypertension. By modifying the structure to create HYDROXY DESMETHYL BOSENTAN, scientists aim to enhance the compound's selectivity for specific endothelin receptors, thereby improving therapeutic outcomes.

Recent research has also explored the role of HYDROXY DESMETHYL BOSENTAN in inflammation and fibrosis. Studies conducted in vitro and in vivo have demonstrated that this compound exhibits anti-inflammatory properties, potentially making it a candidate for treating chronic inflammatory diseases. Additionally, its ability to modulate fibrotic processes suggests applications in conditions like liver cirrhosis and kidney fibrosis.

The pharmacokinetics of HYDROXY DESMETHYL BOSENTAN have been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) profile. These studies are crucial for determining the optimal dosage regimen and identifying potential drug-drug interactions. Early findings indicate that the compound has favorable bioavailability and a manageable metabolic profile, which are essential attributes for a successful therapeutic agent.

Toxicological evaluations are another critical area of research for HYDROXY DESMETHYL BOSENTAN. Preclinical studies have assessed its safety profile using various animal models. Results from these studies suggest that the compound exhibits low toxicity at therapeutic doses, which is encouraging for its prospective use in humans.

In conclusion, HYDROXY DESMETHYL BOSENTAN (CAS No. 253688-62-9) represents a promising advancement in pharmaceutical chemistry. Its unique structure, derived from bosentan through strategic modifications, offers enhanced therapeutic potential across multiple disease areas. As research continues to unfold, this compound holds the promise of becoming an invaluable tool in modern medicine.

おすすめ記事

推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量